Acetamide, N-bicyclo[3.3.1]non-1-yl-
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Overview
Description
Acetamide, N-bicyclo[331]non-1-yl- is a chemical compound that features a bicyclo[331]nonane structure This unique bicyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-bicyclo[3.3.1]non-1-yl- typically involves multistep organic reactions. One common method is the Ritter reaction, where a nitrile reacts with a carbocation intermediate to form the desired amide. For instance, the reaction of bicyclo[3.3.1]nonane with acetonitrile in the presence of a strong acid like sulfuric acid can yield Acetamide, N-bicyclo[3.3.1]non-1-yl-.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process often includes the use of catalysts to enhance reaction rates and selectivity. For example, the use of palladium catalysts in amination reactions has been explored to improve the efficiency of producing bicyclo[3.3.1]nonane derivatives .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-bicyclo[3.3.1]non-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an amine .
Scientific Research Applications
Acetamide, N-bicyclo[3.3.1]non-1-yl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Acetamide, N-bicyclo[3.3.1]non-1-yl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bicyclic framework provides a rigid scaffold that can enhance binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A parent compound with a similar bicyclic structure.
Adamantane: Another rigid bicyclic compound with applications in medicinal chemistry.
Norbornane: A bicyclic compound with a different ring structure but similar rigidity.
Uniqueness
Acetamide, N-bicyclo[3.3.1]non-1-yl- is unique due to its specific amide functional group and bicyclic framework, which confer distinct chemical and biological properties. Its rigidity and stability make it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Properties
CAS No. |
58940-86-6 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-(1-bicyclo[3.3.1]nonanyl)acetamide |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-11-6-2-4-10(8-11)5-3-7-11/h10H,2-8H2,1H3,(H,12,13) |
InChI Key |
MPXYPIYPFNSCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CCCC(C1)CCC2 |
Origin of Product |
United States |
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